molecular formula C40H42N4O6 B12721608 1H-1,5-Benzodiazepine-2-carboxylic acid, 5,5'-(1,2-dioxo-1,2-ethanediyl)bis(2,3,4,5-tetrahydro-2-methyl-4-phenyl-, diethyl ester CAS No. 144401-02-5

1H-1,5-Benzodiazepine-2-carboxylic acid, 5,5'-(1,2-dioxo-1,2-ethanediyl)bis(2,3,4,5-tetrahydro-2-methyl-4-phenyl-, diethyl ester

Cat. No.: B12721608
CAS No.: 144401-02-5
M. Wt: 674.8 g/mol
InChI Key: YDSAGAIIANWYCB-UHFFFAOYSA-N
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Description

1H-1,5-Benzodiazepine-2-carboxylic acid, 5,5’-(1,2-dioxo-1,2-ethanediyl)bis(2,3,4,5-tetrahydro-2-methyl-4-phenyl-, diethyl ester) is a complex organic compound belonging to the benzodiazepine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,5-Benzodiazepine-2-carboxylic acid, 5,5’-(1,2-dioxo-1,2-ethanediyl)bis(2,3,4,5-tetrahydro-2-methyl-4-phenyl-, diethyl ester) involves multiple steps Typically, the process begins with the formation of the benzodiazepine core through a cyclization reactionThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated systems and advanced purification methods ensures consistent quality and reduces production costs .

Chemical Reactions Analysis

Types of Reactions

1H-1,5-Benzodiazepine-2-carboxylic acid, 5,5’-(1,2-dioxo-1,2-ethanediyl)bis(2,3,4,5-tetrahydro-2-methyl-4-phenyl-, diethyl ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

1H-1,5-Benzodiazepine-2-carboxylic acid, 5,5’-(1,2-dioxo-1,2-ethanediyl)bis(2,3,4,5-tetrahydro-2-methyl-4-phenyl-, diethyl ester) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology

Properties

CAS No.

144401-02-5

Molecular Formula

C40H42N4O6

Molecular Weight

674.8 g/mol

IUPAC Name

ethyl 5-[2-(2-ethoxycarbonyl-2-methyl-4-phenyl-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoacetyl]-2-methyl-4-phenyl-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate

InChI

InChI=1S/C40H42N4O6/c1-5-49-37(47)39(3)25-33(27-17-9-7-10-18-27)43(31-23-15-13-21-29(31)41-39)35(45)36(46)44-32-24-16-14-22-30(32)42-40(4,38(48)50-6-2)26-34(44)28-19-11-8-12-20-28/h7-24,33-34,41-42H,5-6,25-26H2,1-4H3

InChI Key

YDSAGAIIANWYCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(N(C2=CC=CC=C2N1)C(=O)C(=O)N3C(CC(NC4=CC=CC=C43)(C)C(=O)OCC)C5=CC=CC=C5)C6=CC=CC=C6)C

Origin of Product

United States

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